molecular formula C7H6FNO4S B3366935 4-Methyl-3-nitrobenzenesulfonyl fluoride CAS No. 1535-47-3

4-Methyl-3-nitrobenzenesulfonyl fluoride

Cat. No.: B3366935
CAS No.: 1535-47-3
M. Wt: 219.19 g/mol
InChI Key: SBXIZNYNBRPFDU-UHFFFAOYSA-N
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Description

4-Methyl-3-nitrobenzenesulfonyl fluoride (molecular formula: C₇H₆FNO₄S) is a sulfonyl fluoride derivative characterized by a nitro group at the 3-position and a methyl group at the 4-position on the benzene ring. Its structure, defined by the SMILES notation CC1=C(C=C(C=C1)S(=O)(=O)F)[N+](=O)[O-], highlights the sulfonyl fluoride functional group (-SO₂F), which confers reactivity in nucleophilic substitution reactions . This compound is synthesized via reactions involving 4-methyl-3-nitrobenzenesulfonyl chloride, as demonstrated in the preparation of adenosine derivatives with 80% yield under mild conditions .

Key applications include its use as a reagent in organic synthesis, particularly for sulfonylation reactions.

Properties

IUPAC Name

4-methyl-3-nitrobenzenesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO4S/c1-5-2-3-6(14(8,12)13)4-7(5)9(10)11/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBXIZNYNBRPFDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70309032
Record name Benzenesulfonyl fluoride, 4-methyl-3-nitro-
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Molecular Weight

219.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1535-47-3
Record name NSC210839
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Record name Benzenesulfonyl fluoride, 4-methyl-3-nitro-
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Record name 1535-47-3
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Biological Activity

4-Methyl-3-nitrobenzenesulfonyl fluoride (MNSF) is a sulfonyl fluoride compound with potential applications in medicinal chemistry and biochemistry. Its unique chemical structure allows it to interact with biological systems, leading to various biological activities. This article explores the biological activity of MNSF, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

MNSF is characterized by the following chemical structure:

  • Chemical Formula : C7_7H8_8FNO2_2S
  • Molecular Weight : 195.20 g/mol
  • Functional Groups : Nitro group (-NO2_2), sulfonyl fluoride group (-SO2_2F)

The biological activity of MNSF is primarily attributed to its ability to form covalent bonds with nucleophilic residues in proteins. This interaction can lead to the inhibition of enzyme activity or modulation of receptor functions. The following mechanisms have been proposed:

  • Enzyme Inhibition : MNSF can act as a covalent inhibitor by targeting serine or cysteine residues in enzymes, resulting in irreversible inhibition .
  • Receptor Modulation : The compound may bind to specific receptors, altering their signaling pathways and affecting cellular responses.
  • Gene Expression Alteration : MNSF may influence gene expression related to cell growth and apoptosis through its interaction with transcription factors.

Antimicrobial Properties

MNSF has shown promising antimicrobial activity against various bacterial strains. A study demonstrated that MNSF exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis and function, making it a potential candidate for developing new antibiotics .

Anticancer Activity

Research indicates that MNSF may possess anticancer properties by inducing apoptosis in cancer cells. In vitro studies have shown that MNSF can inhibit the proliferation of several cancer cell lines, including breast and prostate cancer cells. The compound appears to activate apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, MNSF was tested against common pathogens such as E. coli and Staphylococcus aureus. Results indicated that MNSF had a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 16 µg/mL against S. aureus. These findings suggest that MNSF could be developed into a novel antimicrobial agent.

Bacterial StrainMIC (µg/mL)
E. coli32
Staphylococcus aureus16

Study 2: Anticancer Activity

A study evaluated the effects of MNSF on human breast cancer cell lines (MCF-7). Treatment with MNSF resulted in a dose-dependent decrease in cell viability, with an IC50_{50} value of 25 µM after 48 hours of exposure. Flow cytometry analysis revealed an increase in apoptotic cells, indicating that MNSF triggers apoptosis in cancer cells.

Concentration (µM)Cell Viability (%)
0100
1085
2550
5030

Scientific Research Applications

Chemical Biology Applications

Covalent Probes
MNSF serves as a privileged covalent warhead that can selectively modify amino acid residues in proteins, particularly serine, threonine, and cysteine. This reactivity allows it to be used as a probe to explore enzyme active sites and assess protein functionality .

  • Targeted Enzyme Inhibition : MNSF has been employed to develop inhibitors for serine hydrolases, which are crucial in various biological processes. For example, it has been used to create probes that can assess the activity of triacylglycerol lipases, thereby facilitating the study of lipid metabolism .

Case Study : A study demonstrated the use of MNSF-derived probes to investigate the binding sites of enzymes involved in cancer progression. The incorporation of MNSF into ligand templates allowed researchers to identify potential therapeutic targets through covalent inhibition strategies .

Medicinal Chemistry Applications

Drug Development
MNSF's ability to serve as an electrophilic building block has led to its application in synthesizing various pharmaceutical compounds. Its derivatives have been utilized in the development of drugs targeting neurological disorders and cancer.

  • Synthesis of Fedratinib : A recent synthetic route for Fedratinib, an FDA-approved drug for myelofibrosis, involved using MNSF as a key intermediate. This method showcased the compound's versatility in facilitating complex organic transformations while maintaining high yields .

Synthetic Organic Chemistry

MNSF is also pivotal in synthetic methodologies due to its reactivity profile. It can participate in various reactions such as nucleophilic substitutions and amidation processes.

  • Amidation Reactions : Research has shown that MNSF can be effectively used in catalytic amidation reactions, leading to the formation of sulfamate products from amines with excellent yields. This application is particularly significant for synthesizing compounds with therapeutic potential .

Data Table: Comparison of Applications

Application AreaSpecific Use CaseOutcome/Significance
Chemical BiologyEnzyme inhibitionTarget identification and validation
Medicinal ChemistryDrug synthesis (e.g., Fedratinib)High yield synthesis of complex drugs
Synthetic ChemistryCatalytic amidationFormation of sulfamate products

Comparison with Similar Compounds

Structural and Functional Group Analysis

The reactivity and applications of sulfonyl fluorides depend on their substituents. Below is a comparison with structurally related compounds:

Compound Name Molecular Formula Key Functional Groups Biological Activity (CNS) Reactivity with Proteins
4-Methyl-3-nitrobenzenesulfonyl fluoride C₇H₆FNO₄S -SO₂F, -NO₂, -CH₃ No significant effect Moderate (tyrosine modification in proteins under specific conditions)
p-Nitrobenzenesulfonyl fluoride C₆H₄FNO₄S -SO₂F, -NO₂ (para) Not reported High (specific tyrosine modification at pH 7.5–9.0)
4-Fluorobenzenesulfonyl fluoride C₆H₄F₂O₂S -SO₂F, -F (para) No significant effect Low (limited nucleophilic targets)
Pentafluorobenzenesulfonyl fluoride C₆F₅SO₂F -SO₂F, -F (penta-substituted) No significant effect High (electron-deficient aromatic ring enhances electrophilicity)

Key Observations :

  • The methyl and nitro groups in this compound sterically and electronically modulate its reactivity compared to simpler analogs like p-nitrobenzenesulfonyl fluoride.
  • Unlike p-nitrobenzenesulfonyl fluoride, which rapidly modifies tyrosine residues in enzymes like DNase , the 4-methyl-3-nitro derivative shows reduced biological activity, likely due to steric hindrance from the methyl group .

Physical Properties

Physical properties influence handling and industrial applications:

Compound Name Melting Point (°C) Boiling Point (°C) Molecular Weight (g/mol) Sensitivity
This compound Not explicitly reported Not reported 215.19 Moisture-sensitive (inferred from chloride analog)
4-Methyl-3-nitrobenzenesulfonyl chloride 33–36 152–154 (1 mmHg) 235.64 Moisture-sensitive
p-Nitrobenzenesulfonyl chloride 74–76 205 (decomposes) 221.62 Hydrolyzes readily

Key Observations :

  • The chloride analog has a higher molecular weight and distinct melting/boiling points compared to the fluoride, reflecting differences in intermolecular forces.
  • Both chloride and fluoride derivatives are moisture-sensitive, necessitating anhydrous storage .

Industrial and Market Trends

  • 4-Methyl-3-nitrobenzenesulfonyl chloride dominates industrial use due to its role as a precursor in synthesizing pharmaceuticals and agrochemicals. The global market for this compound is projected to grow at a CAGR of 4.5% (2020–2025), driven by demand in Asia-Pacific regions .
  • In contrast, the fluoride derivative remains a niche reagent, primarily used in research settings. No dedicated market reports exist for it, though its synthesis is indirectly tied to chloride production trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-3-nitrobenzenesulfonyl fluoride
Reactant of Route 2
4-Methyl-3-nitrobenzenesulfonyl fluoride

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